[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a unique combination of pyrazole, isoxazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the isoxazole ring: This involves the cyclization of a β-keto nitrile with hydroxylamine.
Assembly of the pyridine ring: This can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling reactions: The final step involves coupling the pyrazole, isoxazole, and pyridine rings with the piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and isoxazole rings.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole and isoxazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction typically yields amines or alcohols.
Substitution: Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.
Mechanism of Action
The mechanism of action of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- [3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL]
- [4-(4-PYRIDYLMETHYL)PIPERAZINE]
- [ISOXAZOLE]
Uniqueness
The uniqueness of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H23N7O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H23N7O2/c1-15-20-18(11-19(25-21(20)31-26-15)17-12-24-27(2)14-17)22(30)29-9-7-28(8-10-29)13-16-3-5-23-6-4-16/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChI Key |
SKKCMAQZJFKIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)N4CCN(CC4)CC5=CC=NC=C5 |
Origin of Product |
United States |
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